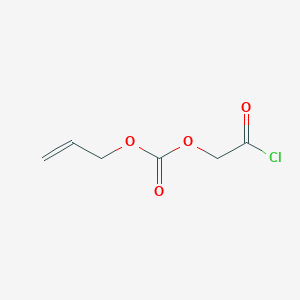

2-(Allyloxycarbonyloxy)acetyl chloride

Description

2-(Allyloxycarbonyloxy)acetyl chloride is a specialized acyl chloride derivative characterized by an allyloxycarbonyloxy group (-O-CO-O-CH2CH=CH2) attached to an acetyl chloride moiety. Allyl oxalyl chloride (synonym: prop-2-enyl 2-chloro-2-oxoacetate) has the molecular formula C5H5ClO3 and a molar mass of 148.54 g/mol . This compound is used as a research chemical, likely serving as an acylating agent or intermediate in organic synthesis, particularly where allyl-protecting groups are required. Its reactivity stems from the electrophilic carbonyl carbon, which participates in nucleophilic substitutions or additions.

Properties

Molecular Formula |

C6H7ClO4 |

|---|---|

Molecular Weight |

178.57 g/mol |

IUPAC Name |

(2-chloro-2-oxoethyl) prop-2-enyl carbonate |

InChI |

InChI=1S/C6H7ClO4/c1-2-3-10-6(9)11-4-5(7)8/h2H,1,3-4H2 |

InChI Key |

HABWXPFKRBKQDB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)OCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(Allyloxycarbonyloxy)acetyl chloride analogs with other acyl chlorides:

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Allyloxycarbonyloxy)acetyl chloride (Analog: Allyl oxalyl chloride) | 74503-07-4 | C5H5ClO3 | 148.54 | Allyl ester, chloro, carbonyl |

| Acetyl chloride | 75-36-5 | C2H3ClO | 78.49 | Methyl, carbonyl |

| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 | Chloromethyl, carbonyl |

| 2-(4-Fluorophenyl)acetyl chloride | 459-04-1 | C8H6ClFO | 172.58 | 4-Fluorophenyl, carbonyl |

| Cyanoacetyl chloride (Gefitinib intermediate) | - | C3H2ClNO | 103.51 | Cyano, carbonyl |

| 2-(2,4-Difluorophenoxy)acetyl chloride | - | C8H5ClF2O2 | 206.57 | 2,4-Difluorophenoxy, carbonyl |

Key Observations :

- Molecular Weight: Fluorinated and phenoxy-substituted derivatives (e.g., 2-(4-Fluorophenyl)acetyl chloride) have higher molar masses due to aromatic and halogen substituents .

Physical and Chemical Properties

Key Observations :

- Reactivity : All acyl chlorides exhibit rapid hydrolysis, but electron-withdrawing groups (e.g., Cl in chloroacetyl chloride) enhance electrophilicity, accelerating reactions with nucleophiles .

- Fluorinated Derivatives: 2-(4-Fluorophenyl)acetyl chloride and 2-(2,4-difluorophenoxy)acetyl chloride show moderated volatility due to aromatic stabilization .

Hazard Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.